![molecular formula C22H21N3O2 B14154088 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide CAS No. 324072-75-5](/img/structure/B14154088.png)
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a phenoxyacetamide moiety, which is an amide derivative of phenoxyacetic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide typically involves a multi-step process. One common method includes the diazotization of 2-methyl aniline followed by coupling with 2-methylphenol to form the diazenyl intermediate. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out under stringent conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain the consistency of the product.
化学反应分析
Types of Reactions
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the diazenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted amides or ethers.
科学研究应用
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and its ability to bind to specific targets. This property is particularly useful in the development of photoresponsive materials and drugs.
相似化合物的比较
Similar Compounds
- N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline
- 2-(4-methylsulfonyl phenyl) indole derivatives
- (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines
Uniqueness
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide stands out due to its unique combination of a diazenyl group and a phenoxyacetamide moiety, which imparts distinct chemical and physical properties. Its ability to undergo photoisomerization and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
324072-75-5 |
|---|---|
分子式 |
C22H21N3O2 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H21N3O2/c1-16-8-6-7-11-21(16)25-24-18-12-13-20(17(2)14-18)23-22(26)15-27-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,23,26) |
InChI 键 |
DHVQXNJBSSRVFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


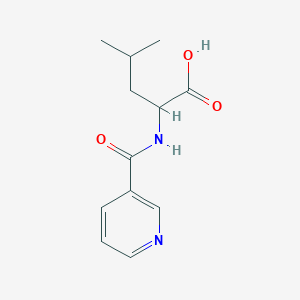
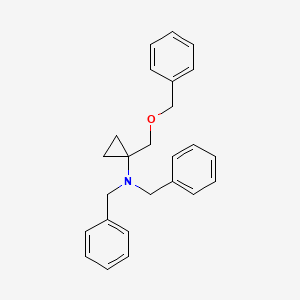
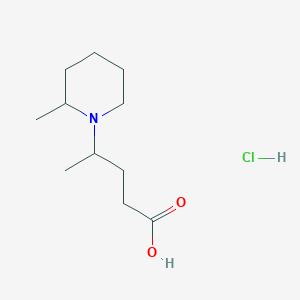
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)
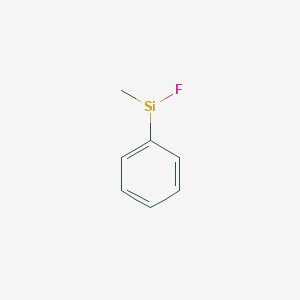
![4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-](/img/structure/B14154044.png)


![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
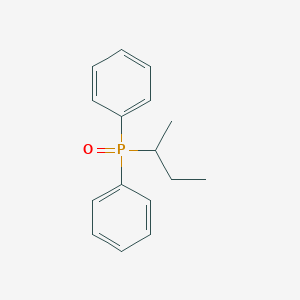
![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)
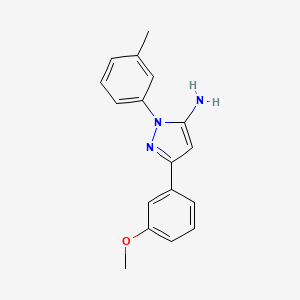

![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
